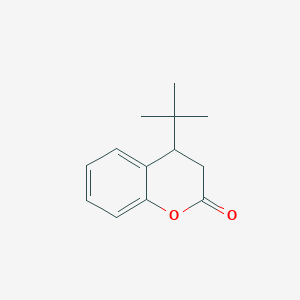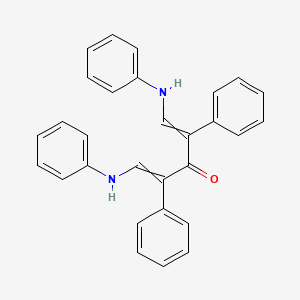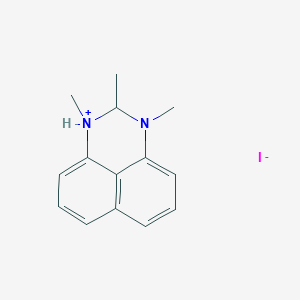
1,2,3-Trimethyl-2,3-dihydro-1H-perimidin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Trimethyl-2,3-dihydro-1H-perimidin-1-ium iodide is a chemical compound with the molecular formula C14H16N2I It is a derivative of perimidine, a bicyclic nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3-Trimethyl-2,3-dihydro-1H-perimidin-1-ium iodide can be synthesized through a multi-step process. One common method involves the reaction of 1,2-dimethyl-1H-perimidine with iodomethane in dimethylformamide at elevated temperatures. The reaction mixture is heated for several hours, resulting in the formation of a yellow precipitate. This precipitate is then filtered and dried under vacuum to obtain the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,2,3-Trimethyl-2,3-dihydro-1H-perimidin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride in methanol under nitrogen atmosphere.
Substitution: Various nucleophiles like halides, thiols, or amines under appropriate conditions.
Major Products Formed
Oxidation: N-oxides of 1,2,3-trimethyl-2,3-dihydro-1H-perimidin-1-ium.
Reduction: Reduced derivatives of the original compound.
Substitution: Substituted perimidine derivatives with different functional groups.
Scientific Research Applications
1,2,3-Trimethyl-2,3-dihydro-1H-perimidin-1-ium iodide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1,2,3-trimethyl-2,3-dihydro-1H-perimidin-1-ium iodide involves its interaction with specific molecular targets. The compound can bind to nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This interaction can disrupt normal cellular processes, resulting in various biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Trimethyl-2,3-dihydro-1H-perimidine: A closely related compound with similar structural features but lacking the iodide ion.
1,2,3,3-Tetramethyl-3H-indolium iodide: Another nitrogen-containing heterocycle with different substitution patterns.
Uniqueness
1,2,3-Trimethyl-2,3-dihydro-1H-perimidin-1-ium iodide is unique due to its specific substitution pattern and the presence of the iodide ion.
Properties
CAS No. |
50295-67-5 |
|---|---|
Molecular Formula |
C14H17IN2 |
Molecular Weight |
340.20 g/mol |
IUPAC Name |
1,2,3-trimethyl-1,2-dihydroperimidin-1-ium;iodide |
InChI |
InChI=1S/C14H16N2.HI/c1-10-15(2)12-8-4-6-11-7-5-9-13(14(11)12)16(10)3;/h4-10H,1-3H3;1H |
InChI Key |
AJILUVHCYYZYKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1[NH+](C2=CC=CC3=C2C(=CC=C3)N1C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{1-[2-(Benzyloxy)ethyl]-2-oxopyrrolidin-3-yl}pyrimidine-2,4(1h,3h)-dione](/img/structure/B14664722.png)
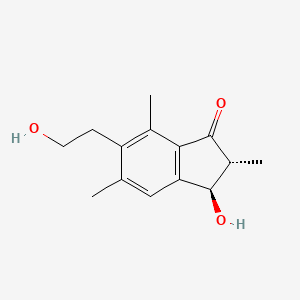

![8-Methyl-8-azabicyclo[3.2.1]octan-2-ol](/img/structure/B14664767.png)
![2,5-Dihydroxybicyclo[2.2.2]octane-1,4-dicarboxylic acid](/img/structure/B14664769.png)
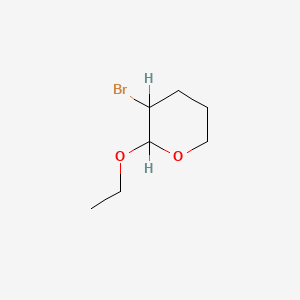
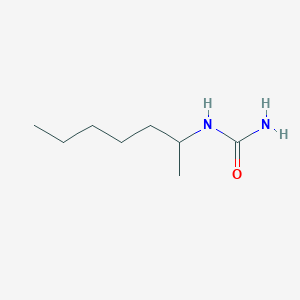

![1,1',1''-[2-(Benzylsulfonyl)ethene-1,1,2-triyl]tribenzene](/img/structure/B14664793.png)
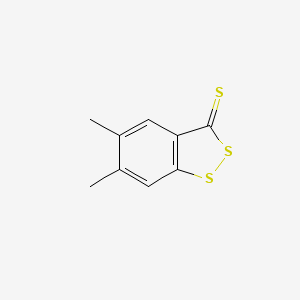
![2-Buten-1-one, 3-[(4-methylphenyl)amino]-1-phenyl-](/img/structure/B14664806.png)
